molecular formula C15H21FN2O3S2 B2736340 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane CAS No. 1705247-47-7

7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane

Cat. No.: B2736340
CAS No.: 1705247-47-7
M. Wt: 360.46
InChI Key: UCFMNHVMPRCTHB-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a morpholine ring, and a fluorophenyl group

Scientific Research Applications

7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving thiazepane and morpholine rings.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of a 2-fluorophenylamine with a thioamide under basic conditions to form the thiazepane ring. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazepane ring formation and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the thiazepane and morpholine rings can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
  • 4-((7-(2-Bromophenyl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
  • 4-((7-(2-Methylphenyl)-1,4-thiazepan-4-yl)sulfonyl)morpholine

Uniqueness

7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to certain biological targets.

This compound’s unique combination of structural features makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S2/c16-14-4-2-1-3-13(14)15-5-6-17(9-12-22-15)23(19,20)18-7-10-21-11-8-18/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFMNHVMPRCTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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